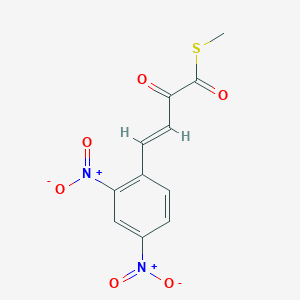
(E)-S-methyl 4-(2,4-dinitrophenyl)-2-oxobut-3-enethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-S-methyl 4-(2,4-dinitrophenyl)-2-oxobut-3-enethioate is an organic compound characterized by the presence of a dinitrophenyl group attached to a butenethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-S-methyl 4-(2,4-dinitrophenyl)-2-oxobut-3-enethioate typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization to form the desired product. Common solvents used in this synthesis include ethanol and methanol, with reaction temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(E)-S-methyl 4-(2,4-dinitrophenyl)-2-oxobut-3-enethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dinitrophenyl group, where nucleophiles such as amines or thiols replace one of the nitro groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted dinitrophenyl derivatives
Scientific Research Applications
(E)-S-methyl 4-(2,4-dinitrophenyl)-2-oxobut-3-enethioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of sensors and detection systems for environmental monitoring .
Mechanism of Action
The mechanism of action of (E)-S-methyl 4-(2,4-dinitrophenyl)-2-oxobut-3-enethioate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can disrupt cellular processes by interfering with oxidative phosphorylation, leading to the uncoupling of ATP synthesis and energy production .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: A related compound known for its use as a metabolic stimulant and uncoupling agent in biochemical studies.
2,4-Dinitroanisole: Another similar compound used in the synthesis of dyes and explosives.
Uniqueness
(E)-S-methyl 4-(2,4-dinitrophenyl)-2-oxobut-3-enethioate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H8N2O6S |
|---|---|
Molecular Weight |
296.26 g/mol |
IUPAC Name |
S-methyl (E)-4-(2,4-dinitrophenyl)-2-oxobut-3-enethioate |
InChI |
InChI=1S/C11H8N2O6S/c1-20-11(15)10(14)5-3-7-2-4-8(12(16)17)6-9(7)13(18)19/h2-6H,1H3/b5-3+ |
InChI Key |
MHXARLPFDRAGHL-HWKANZROSA-N |
Isomeric SMILES |
CSC(=O)C(=O)/C=C/C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CSC(=O)C(=O)C=CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















